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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRDO0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3a (GSK3a). It
exhibits an IC50 of 66 nM for GSK3a, demonstrating 8-fold selectivity over its paralog GSK3[3
(IC50 of 515 nM).[1][2] This selectivity is crucial for dissecting the specific roles of GSK3a in
various cellular processes and for therapeutic development, particularly in areas like acute
myeloid leukemia (AML).[2] Unlike dual GSK30a/[ inhibitors, BRD0705 does not stabilize (3-
catenin, mitigating potential off-target effects associated with the Wnt signaling pathway. This
document provides detailed protocols for utilizing BRD0705 in both biochemical and cellular
assays to probe GSK3a activity.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for BRD0705, facilitating a
comparative understanding of its potency and selectivity.
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Selectivity
Target Assay Type IC50 Kd
Notes
) ) 8-fold selective
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GSK3a 66 nM 4.8 uM over GSK3[.[1]
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[2]
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Screen
GSK3a.[1]
123-fold
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116-fold
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CDK5 9.20 uM - )
Screen relative to
GSK3a.[1]

Signaling Pathway

Caption: GSK3a signaling and inhibition by BRD0705.

Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for
determining the IC50 of BRD0705 against GSK3a.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of
ADP produced during a kinase reaction. The luminescence signal is directly proportional to the
kinase activity.

Materials:
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e Recombinant human GSK3a enzyme

o GSK peptide substrate (e.g., a derivative of glycogen synthase)

« BRDO0705

o ATP

» Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/ml BSA)

o ADP-Glo™ Kinase Assay Kit (Promega)

o White, opaque 384-well assay plates

o Plate-reading luminometer

Procedure:

e Compound Preparation: Prepare a serial dilution of BRD0705 in DMSO. A typical starting
concentration is 10 mM. Further dilute the compound in Kinase Buffer to the desired final
concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

e Assay Plate Setup:

o Add 1 pL of the diluted BRD0705 or vehicle (DMSO in Kinase Buffer for controls) to the
wells of a 384-well plate.

o Include "no inhibitor" controls (vehicle) and "no enzyme" blanks.

e Enzyme Addition: Add 2 pL of diluted GSK3a enzyme in Kinase Buffer to each well, except
for the "no enzyme" blanks.

o Reaction Initiation: Add 2 pL of a solution containing the GSK peptide substrate and ATP in
Kinase Buffer to all wells to start the kinase reaction. The final concentrations of substrate
and ATP should be optimized, but a starting point could be at their respective Km values or,
for example, 25 uM ATP and 0.2 pg/uL substrate.

e Incubation: Incubate the plate at 30°C for 60 minutes.
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Reaction Termination and ATP Depletion: Add 5 pL of ADP-Glo™ Reagent to each well. This
will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature
for 40 minutes.

ADP to ATP Conversion and Signal Generation: Add 10 pL of Kinase Detection Reagent to
each well. This reagent converts the ADP generated in the kinase reaction to ATP and
provides the luciferase and luciferin to produce a luminescent signal. Incubate at room
temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Subtract the background signal from the "no enzyme" blanks. Normalize the
data to the "no inhibitor" control (100% activity). Plot the normalized activity against the
logarithm of the BRD0705 concentration and fit the data to a four-parameter dose-response
curve to determine the IC50 value.

Caption: Biochemical kinase assay workflow.

Cellular Assay: Western Blot for Phospho-GSK3a

This protocol describes how to assess the inhibitory effect of BRD0705 on GSK3a activity in a

cellular context by measuring the phosphorylation status of GSK3a at Tyr279.

Principle: The phosphorylation of GSK3a at Tyr279 is an autophosphorylation event that is a

surrogate for its kinase activity. Inhibition of GSK3a by BRD0705 is expected to decrease this

phosphorylation.

Cell Line: U937 (human monocytic cell line)

Materials:

U937 cells
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
BRD0705

DMSO (vehicle control)
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o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

o Transfer apparatus and PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-phospho-GSK3a (Tyr279), anti-total GSK3a, anti-GAPDH (loading
control)

o HRP-conjugated secondary antibody
e Chemiluminescent substrate
e Imaging system
Procedure:
e Cell Culture and Treatment:
o Culture U937 cells to a density of approximately 0.5 x 10° cells/mL.

o Treat the cells with varying concentrations of BRD0705 (e.g., 10, 20, 40 uM) or DMSO for
different time points (e.g., 2, 4, 8, 24 hours).[2]

e Cell Lysis:

[e]

Harvest the cells by centrifugation.

o

Wash the cell pellet with ice-cold PBS.

[¢]

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

o

Centrifuge the lysates to pellet cellular debris and collect the supernatant.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

» Western Blotting:
o Normalize the protein amounts and prepare samples with Laemmli buffer.
o Separate the proteins by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (e.g., anti-phospho-GSK3a (Tyr279) and
anti-total GSK3a) overnight at 4°C.

o Wash the membrane with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again with TBST.

o Detection and Analysis:

[e]

Apply the chemiluminescent substrate to the membrane.

o

Capture the signal using an imaging system.

[¢]

If necessary, strip the membrane and re-probe for a loading control like GAPDH.

[e]

Quantify the band intensities to determine the ratio of phospho-GSK3a to total GSK3a.

Cellular Assay: AML Colony Formation Assay

This assay evaluates the effect of BRD0705 on the self-renewal and proliferative capacity of
AML progenitor cells.
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Principle: The colony formation assay measures the ability of single cells to proliferate and form
colonies in a semi-solid medium. A reduction in the number or size of colonies indicates an anti-
proliferative or cytotoxic effect of the compound.

Cell Lines: MOLM13, TF-1, U937, MV4-11, HL-60, NB4[2]
Materials:
e AML cell lines
o Complete culture medium
« BRD0705
e DMSO (vehicle control)
¢ Methylcellulose-based semi-solid medium (e.g., MethoCult™)
o 35 mm culture dishes or plates suitable for colony visualization
Procedure:
e Cell Preparation and Treatment:
o Culture the AML cells in their recommended growth medium.

o Treat the cells with a range of concentrations of BRD0705 or DMSO for a specified period
(e.g., 24 hours).

e Plating in Semi-Solid Medium:
o After treatment, harvest the cells and perform a viable cell count.

o Resuspend a defined number of viable cells (e.g., 500-1000 cells/dish) in the
methylcellulose-based medium containing the same concentrations of BRD0705 or DMSO
as the pre-treatment.

o Dispense the cell-methylcellulose mixture into 35 mm dishes.
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¢ Incubation:

o Incubate the plates at 37°C in a humidified incubator with 5% CO: for 10-14 days, or until
colonies are of a sufficient size for counting.

e Colony Counting and Analysis:

o Count the number of colonies in each dish under an inverted microscope. A colony is
typically defined as a cluster of at least 50 cells.

o Calculate the colony-forming efficiency for each treatment condition.

o Analyze the data to determine the concentration-dependent effect of BRD0705 on AML
colony formation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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